molecular formula C18H16Cl2N4O2 B2411003 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448060-23-8

2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2411003
CAS No.: 1448060-23-8
M. Wt: 391.25
InChI Key: MYBAEFXUZSKSQS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound with a complex structure that includes a dichlorophenoxy group, a pyrazolyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide may be studied for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential lead compound for developing new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the dichlorophenoxy and pyrazolyl groups.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog that lacks the pyrazolyl and pyridinyl groups.

    N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide: A compound that lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the combination of its functional groups. The presence of both the dichlorophenoxy and pyrazolyl groups provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-14-1-2-17(15(20)11-14)26-12-18(25)22-8-10-24-9-5-16(23-24)13-3-6-21-7-4-13/h1-7,9,11H,8,10,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAEFXUZSKSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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